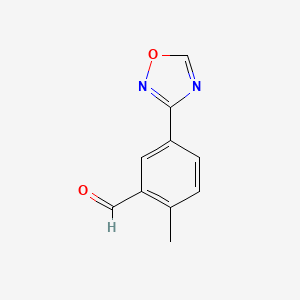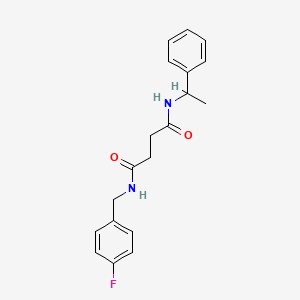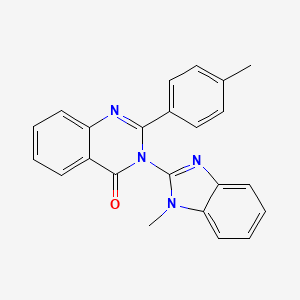
1-Benzyl-3,3-difluoro-2,6-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3,3-difluoro-2,6-dihydropyridine is a heterocyclic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and two fluorine atoms at the 3rd position of the dihydropyridine ring.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3,3-difluoro-2,6-dihydropyridine can be achieved through various synthetic routes. One common method involves the electrophilic fluorination of 1-benzyl-1,2,3,4-tetrahydropyridines. This reaction typically employs fluorinating agents such as xenon difluoride or molecular fluorine in the presence of a suitable solvent like methanol or acetonitrile . The reaction conditions often require controlled temperatures and specific catalysts to ensure regioselectivity and yield optimization.
Industrial production methods for such fluorinated compounds may involve large-scale fluorination processes using environmentally acceptable solvents and reagents, adhering to green chemistry principles . These methods aim to minimize waste and energy consumption while maximizing product yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-3,3-difluoro-2,6-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring. Hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3,3-difluoro-2,6-dihydropyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Benzyl-3,3-difluoro-2,6-dihydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3,3-difluoro-2,6-dihydropyridine can be compared with other similar compounds, such as:
1-Benzyl-3-pyrrolidinol: This compound has a similar benzyl group but lacks the fluorine atoms, resulting in different chemical and biological properties.
3,3-Difluoropyrrolidin-2-one: Another fluorinated heterocycle, but with a different ring structure and functional groups.
Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has additional functional groups that confer unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzyl and fluorine groups, which enhance its versatility and potential in various scientific fields.
Eigenschaften
Molekularformel |
C12H13F2N |
|---|---|
Molekulargewicht |
209.23 g/mol |
IUPAC-Name |
1-benzyl-3,3-difluoro-2,6-dihydropyridine |
InChI |
InChI=1S/C12H13F2N/c13-12(14)7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-7H,8-10H2 |
InChI-Schlüssel |
HUXVFYZFFXNGNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(CN1CC2=CC=CC=C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452867.png)

![1-cyclohexyl-N-[(E)-(4-methoxyphenyl)methylidene]-1H-benzimidazol-5-amine](/img/structure/B12452873.png)
![N-(2-hydroxyethyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide](/img/structure/B12452881.png)



![2-butyl-3-[(4-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12452903.png)
![1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B12452908.png)
![5-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B12452914.png)

![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-chlorobenzamide](/img/structure/B12452928.png)


